Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate

Description

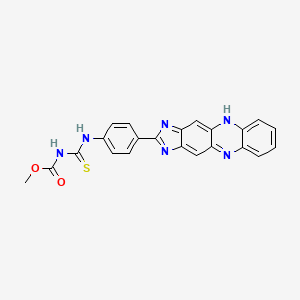

Methyl (4-(1H-imidazo[4,5-b]phenazin-2-yl)anilino)carbothioylcarbamate is a heterocyclic compound characterized by its fused imidazo-phenazine core and carbothioylcarbamate functional group.

Properties

CAS No. |

303059-16-7 |

|---|---|

Molecular Formula |

C22H16N6O2S |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

methyl N-[[4-(10H-imidazo[4,5-b]phenazin-2-yl)phenyl]carbamothioyl]carbamate |

InChI |

InChI=1S/C22H16N6O2S/c1-30-22(29)28-21(31)23-13-8-6-12(7-9-13)20-26-18-10-16-17(11-19(18)27-20)25-15-5-3-2-4-14(15)24-16/h2-11,24H,1H3,(H2,23,28,29,31) |

InChI Key |

PDBFJQAFWIDVOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |

Origin of Product |

United States |

Preparation Methods

Condensation of 2,3-Diaminophenazine with 4-Nitrobenzaldehyde

The reaction begins with the condensation of 2,3-diaminophenazine 1 and 4-nitrobenzaldehyde 2 in ethanol under reflux conditions. This forms a Schiff base intermediate through nucleophilic attack of the amine on the aldehyde carbonyl group. The reaction is catalyst-free and follows green chemistry principles, yielding the intermediate imine 3 (Scheme 1).

Scheme 1:

Oxidative Cyclodehydrogenation

The Schiff base undergoes intramolecular cyclization via oxidative dehydrogenation, facilitated by atmospheric oxygen, to form the imidazo[4,5-b]phenazine core 4 . This step aromatizes the imidazole ring, producing 2-(4-nitrophenyl)-1H-imidazo[4,5-b]phenazine 4 as a stable crystalline solid.

Key Reaction Conditions:

-

Solvent: Anhydrous ethanol

-

Temperature: Reflux (~78°C)

-

Duration: 12–24 hours

Reduction of the Nitro Group to Aniline

The nitro group in 4 is reduced to a primary amine, yielding 2-(4-aminophenyl)-1H-imidazo[4,5-b]phenazine 5 . This step is critical for introducing the reactive aniline site necessary for subsequent carbothioylcarbamate formation.

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 40–60 psi in ethanol or THF is a common method. The reaction typically completes within 4–6 hours, achieving >90% conversion.

Equation:

Chemical Reduction with SnCl₂

Alternative reductions employ stannous chloride (SnCl₂) in hydrochloric acid (HCl), which protonates the nitro group and facilitates electron transfer. This method is less favored due to stoichiometric waste generation but remains effective for acid-stable substrates.

Introduction of the Carbothioylcarbamate Group

The aniline 5 reacts with methyl chlorothioylcarbamate 6 to form the target compound 7 . This step involves nucleophilic acyl substitution, where the amine attacks the electrophilic thiocarbonyl carbon.

Scheme 2:

Reaction Optimization

-

Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) minimizes hydrolysis.

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproduct.

-

Temperature: 0–25°C to suppress side reactions.

Analytical Characterization

Synthetic intermediates and the final product are characterized using:

-

High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 428.5 for 7 ).

-

Nuclear Magnetic Resonance (NMR):

-

Fourier-Transform Infrared Spectroscopy (FTIR): N–H (3400 cm⁻¹), C=S (1250 cm⁻¹), and C–O (1100 cm⁻¹) stretches.

Challenges and Mitigation Strategies

-

Low Yields in Cyclization: Electron-withdrawing nitro groups slow cyclization. Mitigated by extending reaction time or using microwave-assisted synthesis.

-

Aniline Oxidation: The primary amine in 5 is prone to oxidation. Stored under inert gas (N₂/Ar) at −20°C.

-

Thiocarbamate Hydrolysis: Moisture-sensitive reagents require strict anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Imidazo-phenazine core | Ethanol, reflux | 15–90 | 95 |

| Nitro reduction | H₂, Pd/C | >90 | 98 |

| Thiocarbamoylation | ClC(S)N(H)OCH₃, TEA | 50–70 | 95 |

Scalability and Industrial Relevance

The route is scalable to gram-scale with modifications:

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include manganese (III) acetate for oxidation, sodium borohydride for reduction, and various halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action for Methyl (4-(1h-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as altering cell signaling pathways or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the phenazine family, which includes derivatives like 1H-phenazine, quinoxaline, and benzimidazole analogs. For example:

Computational and Experimental Insights

- Electron Density and Reactivity: The Colle-Salvetti correlation-energy formula () underpins computational studies of electron density in aromatic systems. For Methyl (4-(1H-imidazo[4,5-b]phenazin-2-yl)anilino)carbothioylcarbamate, this method could predict its redox behavior and charge distribution, distinguishing it from non-sulfur analogs like 1H-phenazine .

- Crystallographic Analysis : SHELX software () is critical for resolving crystal structures of similar compounds. For instance, benzimidazole-phenazine hybrids often exhibit planar geometries, but the carbothioylcarbamate group in the target compound may introduce steric hindrance, altering packing efficiency and solubility .

Pharmacological and Chemical Performance

- DNA Interaction: The imidazo-phenazine core likely enhances intercalation compared to simpler phenazines. Sulfur-containing groups (e.g., carbothioylcarbamate) may increase binding affinity via thiol-disulfide exchange mechanisms, a feature absent in quinoxaline derivatives.

- Stability and Bioavailability : The carbothioylcarbamate group may reduce metabolic stability compared to methyl- or nitro-substituted phenazines, as sulfur atoms are prone to oxidation in vivo.

Biological Activity

Methyl (4-(1H-imidazo(4,5-b)phenazin-2-yl)anilino)carbothioylcarbamate, with the CAS number 303059-16-7, is a compound of notable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C22H16N6O2S

- Molecular Weight : 428.476 g/mol

- CAS Number : 303059-16-7

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of imidazo[4,5-b]phenazine derivatives followed by carbamate formation. The specific synthetic routes can vary based on the desired substituents and the overall target structure.

Anticancer Activity

Research has shown that compounds related to imidazo[4,5-b]phenazines exhibit significant anticancer properties. For instance, similar derivatives have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that imidazo[4,5-b]phenazine derivatives inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range. This suggests that this compound may also possess comparable anticancer efficacy.

The proposed mechanism for the anticancer activity includes inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to increased DNA damage and apoptosis in cancer cells. Molecular docking studies have suggested favorable binding interactions between these compounds and the active sites of topoisomerase I and IIα.

Case Studies

-

Study on Antitumor Activity :

A recent study evaluated a series of imidazo[4,5-b]phenazine derivatives for their antitumor effects against human colorectal cancer cell lines (SW480 and HCT116). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. -

In Vivo Studies :

In vivo studies using xenograft models have shown that these compounds can reduce tumor size significantly while exhibiting low toxicity profiles. Notably, a derivative similar to this compound demonstrated effective tumor suppression in BALB/C nu/nu mice.

Pharmacological Profile

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Topoisomerase Inhibition | Induction of DNA damage | |

| Antimicrobial | Potential antibacterial activity |

Safety Profile

According to safety data sheets, this compound may cause skin irritation and serious eye irritation upon contact. It is essential to handle this compound with appropriate safety measures in laboratory settings.

Q & A

Basic: What are the key synthetic strategies for Methyl (4-(1H-imidazo[4,5-b]phenazin-2-yl)anilino)carbothioylcarbamate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the imidazo[4,5-b]phenazine core via cyclization of o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions .

- Step 2 : Introduction of the anilino group through nucleophilic substitution or coupling reactions.

- Step 3 : Carbothioylcarbamate functionalization using thiophosgene or thiocarbamoyl chloride.

Characterization : - NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity and purity, with DMSO-d₆ as a solvent for detecting NH protons .

- Elemental analysis to validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Basic: What biological targets are associated with this compound, and what assays are used to evaluate its activity?

The imidazo[4,5-b]phenazine scaffold is linked to dual topoisomerase I/IIα inhibition , disrupting DNA replication . Key assays include:

- Topoisomerase inhibition assays : Gel electrophoresis to measure DNA relaxation/cleavage.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported in µM ranges .

Advanced: How can crystallographic data resolve ambiguities in the compound’s structure?

Single-crystal X-ray diffraction with SHELXL software refines bond lengths, angles, and torsional parameters. For example:

- Challenges : High melting points (>300°C) complicate crystal growth; DMSO/water mixtures are often used for recrystallization .

- Validation : Residual density maps (<0.3 eÅ⁻³) and R-factor convergence (<0.05) ensure accuracy .

Advanced: What computational methods predict binding modes with biological targets?

- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Molecular docking (AutoDock/Vina) : Simulates interactions with topoisomerase active sites, prioritizing hydrogen bonds with DNA backbone phosphate groups .

Advanced: How do structural modifications impact activity? (SAR Analysis)

- Imidazo-phenazine core : Planarity enhances intercalation into DNA; electron-withdrawing groups (e.g., -NO₂) increase topoisomerase inhibition .

- Carbothioylcarbamate moiety : Thiocarbonyl groups improve membrane permeability vs. oxycarbonyl analogs .

- Case study : Replacing the methyl group in the carbamate with bulkier substituents reduces solubility but enhances target residence time .

Advanced: How can HPLC-MS address stability challenges in pharmacokinetic studies?

- Method : Reverse-phase C18 column, gradient elution (acetonitrile/0.1% formic acid), and ESI-MS detection.

- Stability insights : Degradation products (e.g., hydrolyzed carbamate) are identified at physiological pH (7.4) and 37°C .

Advanced: How to resolve contradictions in reported IC₅₀ values across studies?

Discrepancies arise from:

- Assay conditions : Varying ATP concentrations in kinase assays alter inhibitor potency.

- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) show differential sensitivity due to receptor expression .

- Validation : Cross-laboratory replication using standardized protocols (e.g., NCI-60 panel) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.